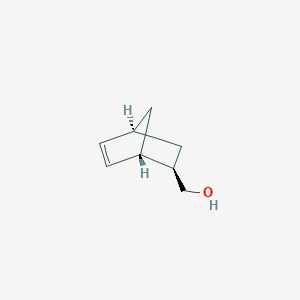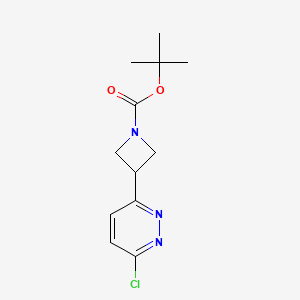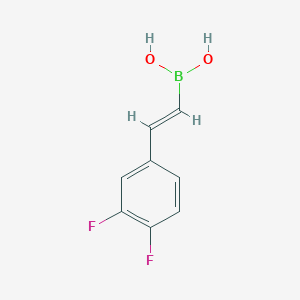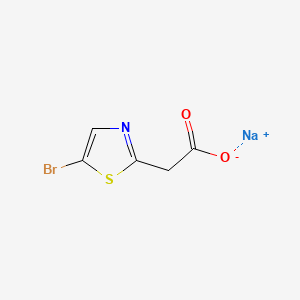
Exo-5-norbornene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-5-Norbornene-2-methanol is a derivative of norbornene, a bicyclic hydrocarbon. This compound is widely used as a monomer in the synthesis of polynorbornenes through vinyl polymerization or ring-opening metathesis polymerization (ROMP). It is also utilized as an intermediate in the synthesis of photoresist materials and various pharmaceutically and biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Exo-5-Norbornene-2-methanol can be synthesized through the hydrolysis of exo-5-norbornene-2-carboxylic acid esters. The reaction typically involves the use of water and a base such as sodium methoxide or potassium tert-butoxide. The reaction conditions favor the formation of the exo-isomer over the endo-isomer .
Industrial Production Methods: In industrial settings, the compound is often produced through the co-polymerization of 5-norbornene-2-methanol with ethylene using heterogeneous silica-supported catalysts. This method allows for the efficient production of the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: Exo-5-Norbornene-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Exo-5-norbornene-2-carboxylic acid.
Reduction: Exo-5-norbornane-2-methanol.
Substitution: Exo-5-norbornene-2-halides or exo-5-norbornene-2-amines.
Aplicaciones Científicas De Investigación
Exo-5-Norbornene-2-methanol has a wide range of applications in scientific research:
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical compounds due to its unique structure and reactivity.
Industry: Employed in the production of photoresist materials used in semiconductor manufacturing.
Mecanismo De Acción
The mechanism of action of exo-5-norbornene-2-methanol primarily involves its role as a monomer in polymerization reactions. In ring-opening metathesis polymerization (ROMP), the compound reacts with a catalyst, typically a ruthenium-based metal carbene complex, to form long polymer chains. The release of ring strain from the cyclic olefin drives the polymerization process .
Comparación Con Compuestos Similares
Endo-5-Norbornene-2-methanol: The endo isomer of the compound, which shows different reactivity in polymerization reactions.
5-Norbornene-2-carboxylic acid: Another norbornene derivative used in similar applications.
Oxanorbornene derivatives: These compounds also undergo ring-opening metathesis polymerization but show different reactivity compared to exo-5-norbornene-2-methanol.
Uniqueness: this compound is unique due to its higher reactivity in ring-opening metathesis polymerization compared to its endo isomer. This makes it particularly valuable in the synthesis of polynorbornenes with high thermal stability and transparency .
Propiedades
Número CAS |
67505-46-8 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1 |
Clave InChI |
LUMNWCHHXDUKFI-RNJXMRFFSA-N |
SMILES isomérico |
C1[C@H]2C[C@H]([C@@H]1C=C2)CO |
SMILES canónico |
C1C2CC(C1C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)





![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
